N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine
CAS No.:
Cat. No.: VC17703693
Molecular Formula: C16H13ClF3NO4S
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClF3NO4S |
|---|---|
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | (2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1 |
| Standard InChI Key | FHMLDKPFAYXUSA-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine belongs to the sulfonamide class, featuring a sulfonyl group (-SO-) bridging a 4-chloro-3-(trifluoromethyl)phenyl moiety and the α-amino group of phenylalanine. The trifluoromethyl (-CF) and chloro (-Cl) substituents enhance lipophilicity, as evidenced by its computed LogP of 4.80 , which may improve membrane permeability and target binding.
Synthesis and Reaction Optimization
The synthesis involves multi-step organic reactions, typically starting with phenylalanine and a sulfonating agent. Key steps include:
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Protection of the Amino Group: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups shield the α-amino group of phenylalanine to prevent undesired side reactions.
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Sulfonation: Reaction with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF), often using a base like triethylamine to scavenge HCl.
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Deprotection: Acidic (e.g., HCl/dioxane) or catalytic hydrogenation conditions remove the protecting group.
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Purification: Chromatography or recrystallization yields the final product.
Critical Reaction Parameters
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Temperature: Controlled between 0–25°C during sulfonation to minimize byproducts.
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Solvent: Polar aprotic solvents (e.g., THF) enhance sulfonyl chloride reactivity.
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Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
Yield data are proprietary, but similar sulfonamide syntheses report 60–85% efficiency.
Physicochemical Properties and Stability
The compound’s stability and solubility profile influence its pharmacokinetic behavior:
Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO | |
| Storage Conditions | Room temperature, desiccated | |
| Melting Point | Not reported | - |
| pKa | Estimated 3.5 (carboxylic acid) | Calculated |
The carboxylic acid group () and sulfonamide () confer pH-dependent solubility, favoring ionization in physiological environments. Stability studies indicate no decomposition under ambient conditions for ≥12 months .
Biological Activity and Mechanism of Action
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine exhibits inhibitory effects on metalloproteinases (MMPs) and inflammatory mediators. Its mechanism involves:
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Enzyme Binding: The sulfonamide group coordinates with zinc ions in MMP active sites, while the trifluoromethylphenyl moiety engages in hydrophobic interactions .
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Selectivity: The chloro substituent may enhance selectivity for MMP-7 over related isoforms .
In vitro assays show IC values in the low micromolar range for MMP-7 inhibition, comparable to reference inhibitors . Anti-inflammatory activity is attributed to suppression of NF-κB signaling.
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